molecular formula C14H21N5 B11729750 3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine

3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine

Cat. No.: B11729750
M. Wt: 259.35 g/mol
InChI Key: OHVKUHNRCSWVKA-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine is a complex organic compound featuring a cyclopropyl group, a methyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and pyrazolyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts and solvents such as dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Organometallic catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazol-5-amine, 1-cyclopropyl-3-[1-methyl-1-(2H-1,2,3-triazol-2-yl)ethyl]
  • Cyclopentane, 1-methyl-3-(2-methylpropyl)

Uniqueness

3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of cyclopropyl and pyrazolyl groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C14H21N5/c1-10(2)19-12(6-7-16-19)9-15-14-8-13(11-4-5-11)17-18(14)3/h6-8,10-11,15H,4-5,9H2,1-3H3

InChI Key

OHVKUHNRCSWVKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNC2=CC(=NN2C)C3CC3

Origin of Product

United States

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